molecular formula C19H27N5O2 B12170046 1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12170046
M. Wt: 357.4 g/mol
InChI Key: MLXONOPLZDJTIK-UHFFFAOYSA-N
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Description

1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolopyridine core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and a pyridine carboxylic acid derivative.

    Introduction of the cyclopentyl group: This step involves the alkylation of the pyrazolopyridine core with a cyclopentyl halide under basic conditions.

    Attachment of the morpholine moiety: This can be accomplished through a nucleophilic substitution reaction using a morpholine derivative and an appropriate leaving group on the pyrazolopyridine core.

    Final functionalization: The carboxamide group is introduced through an amide coupling reaction using a suitable carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic medium, elevated temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives.

Scientific Research Applications

1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    1-cyclopentyl-6-methyl-N-[2-(piperidin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure with a piperidine moiety instead of morpholine.

    1-cyclopentyl-6-methyl-N-[2-(pyrrolidin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure with a pyrrolidine moiety instead of morpholine.

    1-cyclopentyl-6-methyl-N-[2-(azetidin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Similar structure with an azetidine moiety instead of morpholine.

Uniqueness

1-cyclopentyl-6-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to the presence of the morpholine moiety, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

Molecular Formula

C19H27N5O2

Molecular Weight

357.4 g/mol

IUPAC Name

1-cyclopentyl-6-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H27N5O2/c1-14-12-16(19(25)20-6-7-23-8-10-26-11-9-23)17-13-21-24(18(17)22-14)15-4-2-3-5-15/h12-13,15H,2-11H2,1H3,(H,20,25)

InChI Key

MLXONOPLZDJTIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCN4CCOCC4

Origin of Product

United States

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